

An In-Depth Technical Guide to 2-Methylthieno[2,3-d]thiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylthieno[2,3-d]thiazole

Cat. No.: B072171

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylthieno[2,3-d]thiazole (CAS 61612-02-0) is a heterocyclic compound built upon the thienothiazole scaffold, a structure of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and burgeoning applications in drug discovery. The fusion of thiophene and thiazole rings creates a unique electronic and structural motif, making it a valuable building block for developing novel therapeutic agents. This document details established synthesis protocols, explores the mechanistic underpinnings of these reactions, and reviews the current understanding of the biological activities associated with its derivatives, particularly in the realm of oncology.

Introduction

The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer unique structure-activity relationships and intellectual property opportunities. Fused heterocyclic systems are particularly prized for their conformational rigidity and three-dimensional character, which can lead to enhanced binding affinity and selectivity for biological targets. The thieno[2,3-d]thiazole core, an isostere of purine, represents one such privileged scaffold. Its constituent thiophene and thiazole rings are independently recognized as important pharmacophores found in numerous approved drugs.^{[1][2][3]} The incorporation of a methyl group at the 2-position of this fused system yields **2-Methylthieno[2,3-d]thiazole**, a specific derivative that serves as a crucial starting material for the synthesis of more complex and

biologically active molecules. This guide aims to be an essential resource for researchers working with or considering this versatile compound.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of **2-Methylthieno[2,3-d]thiazole**

Property	Value	Source(s)
CAS Number	61612-02-0	[4][5][6][7][8]
Molecular Formula	C ₆ H ₅ NS ₂	[5]
Molecular Weight	155.24 g/mol	[5]
IUPAC Name	2-methylthieno[2,3-d][4][9]thiazole	
Physical Form	Solid, semi-solid, or liquid	
Storage Temperature	Room temperature, sealed in dry conditions	

Note: Specific properties like melting and boiling points can vary based on purity and experimental conditions and should be determined empirically for each batch.

Spectroscopic Characterization: The unambiguous identification of **2-Methylthieno[2,3-d]thiazole** relies on standard spectroscopic techniques. While a specific public spectrum for this exact compound is not readily available in the search results, typical spectral characteristics for related thienothiazole structures would be expected:

- **¹H NMR:** Signals corresponding to the protons on the thiophene ring and the methyl group. The chemical shifts and coupling constants would be characteristic of the fused aromatic system.

- ^{13}C NMR: Resonances for each of the six carbon atoms in the molecule, with distinct chemical shifts for the methyl carbon, the carbons of the thiophene and thiazole rings, and the bridgehead carbons.
- Mass Spectrometry (MS): A molecular ion peak corresponding to the compound's molecular weight (155.24 m/z) would be expected, along with a characteristic fragmentation pattern.
- Infrared (IR) Spectroscopy: Absorption bands characteristic of C-H, C=C, C=N, and C-S stretching vibrations within the heterocyclic rings.

For definitive structural confirmation, a full suite of 1D and 2D NMR experiments (COSY, HSQC, HMBC) is recommended.

Synthesis and Manufacturing

The construction of the thieno[2,3-d]thiazole scaffold is most commonly achieved through variations of established heterocyclic chemistry reactions. The Hantzsch thiazole synthesis is a particularly relevant and powerful method.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Conceptual Synthetic Pathway: Hantzsch Thiazole Synthesis Adaptation

The Hantzsch synthesis classically involves the reaction of an α -haloketone with a thioamide. [\[10\]](#)[\[13\]](#) To construct the **2-Methylthieno[2,3-d]thiazole** system, a suitable thiophene-based starting material is required. A logical and efficient approach involves the reaction of an α -haloketone derived from a 2-aminothiophene with a source of the thiazole's methyl-bearing carbon.

A more direct and well-established route for similar fused systems involves starting with a substituted 2-aminothiophene. The Gewald reaction is a powerful tool for creating polysubstituted 2-aminothiophenes, which can then be cyclized to form the fused thiazole ring. [\[14\]](#)[\[15\]](#)

Below is a detailed, field-proven protocol adapted from the principles of Hantzsch and Gewald reactions for analogous systems.

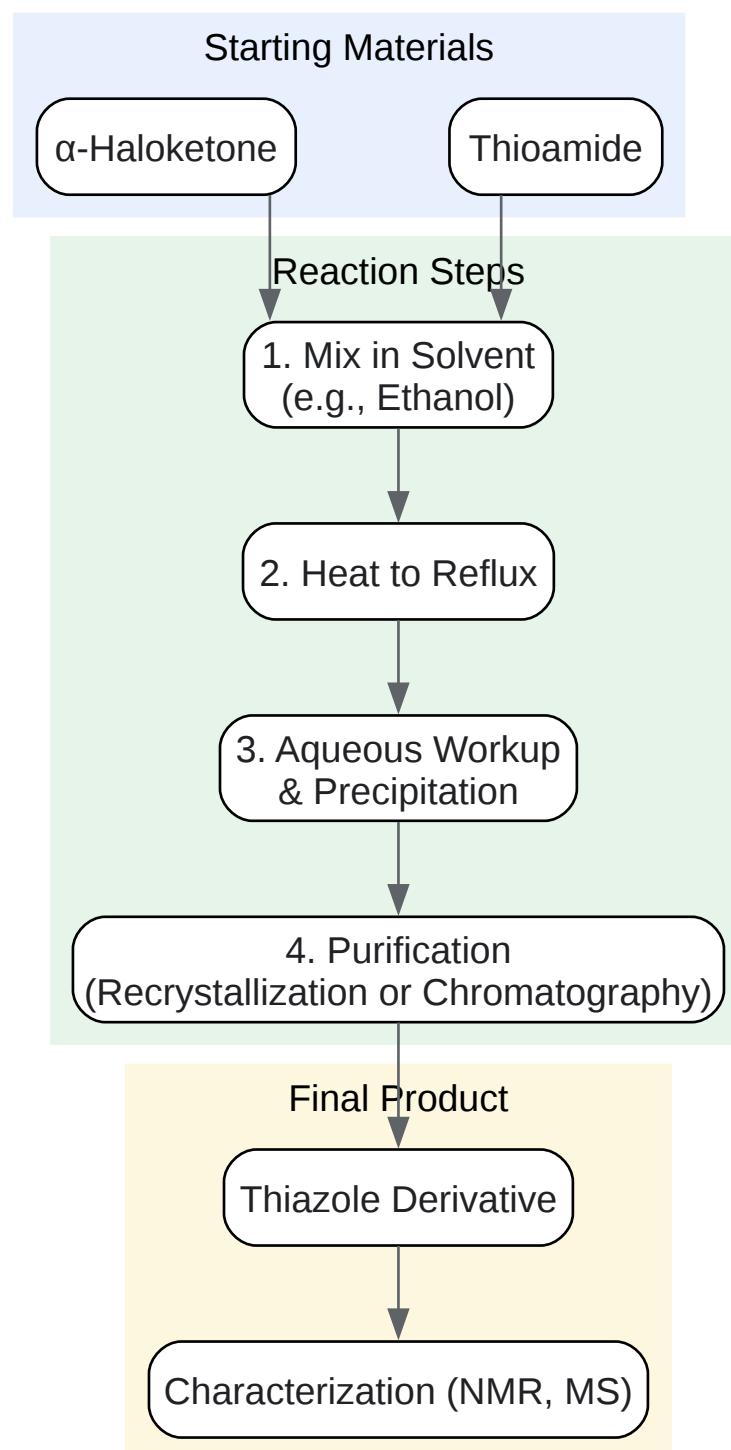
Experimental Protocol: Synthesis of **2-Methylthieno[2,3-d]thiazole**

Objective: To synthesize **2-Methylthieno[2,3-d]thiazole** from a suitable 2-aminothiophene precursor.

Materials:

- 2-Amino-3-cyanothiophene (or a similar precursor)
- Thioacetic acid or a thioacetamide equivalent
- An appropriate α -haloketone or cyclizing agent
- Solvent (e.g., Ethanol, Methanol, or Dimethylformamide)
- Base (e.g., Triethylamine, Sodium Carbonate)
- Acid for workup (e.g., Hydrochloric acid)

Step-by-Step Methodology:


- Preparation of the Thiophene Precursor: If not commercially available, a substituted 2-aminothiophene can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[14][15]
- Thioamide Formation (if necessary): The amino group of the thiophene precursor can be converted to a thioamide by reacting it with an appropriate agent like carbon disulfide followed by methylation and reduction, or through other standard methods.
- Cyclization (Hantzsch Reaction): The 2-aminothiophene derivative (containing a nucleophilic sulfur or nitrogen) is reacted with an appropriate α -halocarbonyl compound. For the synthesis of the target molecule, this would typically involve a reaction that introduces the C-S-C(CH₃)=N portion of the thiazole ring. A common strategy is the reaction of a 2-amino-3-thiocyanatothiophene with an iron catalyst in acetic acid.[16]
- Reaction Setup: Dissolve the 2-aminothiophene precursor in a suitable solvent like ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[17]

- Reagent Addition: Add the cyclizing agent (e.g., an α -haloacetyl compound) and a base (if required by the specific mechanism) to the flask.
- Heating and Reflux: Heat the reaction mixture to reflux for a period of 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[\[17\]](#)
- Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into cold water or a sodium bicarbonate solution to precipitate the crude product.[\[10\]](#)[\[17\]](#)
- Purification: The crude solid is collected by filtration, washed with water, and then purified. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[\[16\]](#)
- Characterization: The final product's identity and purity are confirmed using NMR, MS, and melting point analysis.

Causality and Mechanistic Insights:

The core of this synthesis is the formation of the thiazole ring. The Hantzsch mechanism typically begins with the thioamide's sulfur atom acting as a nucleophile, attacking the electrophilic carbon of the α -haloketone in an S_N2 reaction.[\[10\]](#) This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring. The choice of solvent and base can be critical; polar protic solvents like ethanol are common, and a base may be used to deprotonate the thioamide, increasing its nucleophilicity.[\[11\]](#) Acidic conditions can also be employed and may alter the regioselectivity of the cyclization.[\[18\]](#)

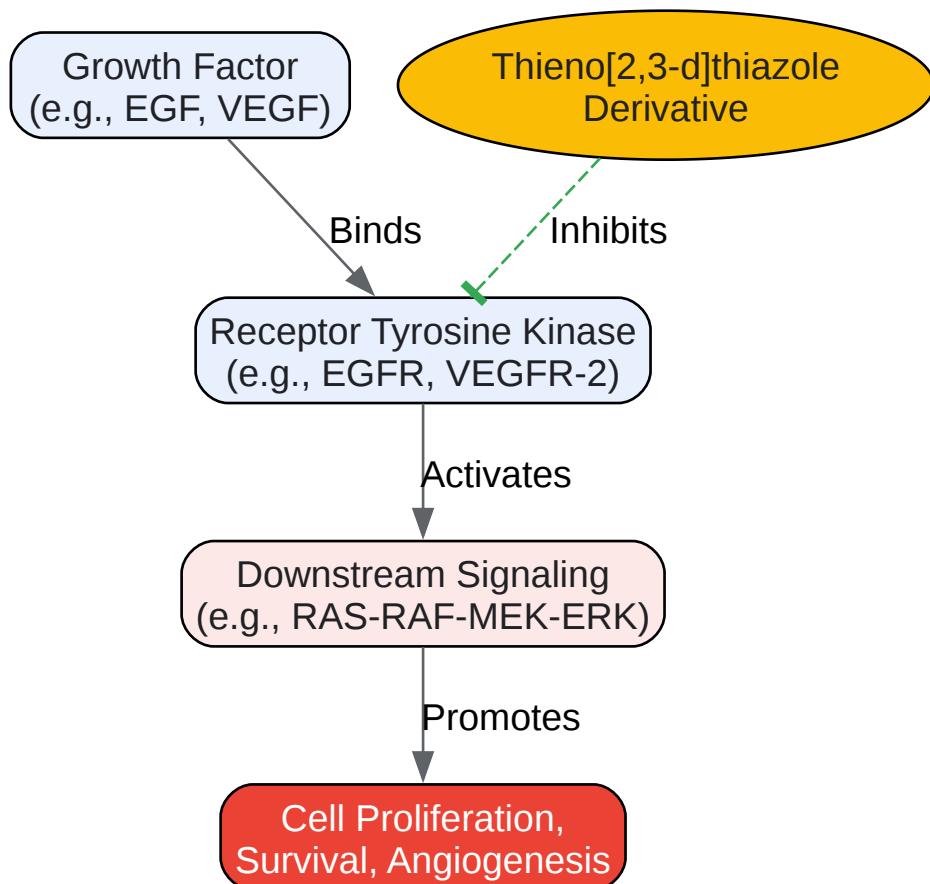
Diagram: Generalized Hantzsch Thiazole Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the Hantzsch thiazole synthesis.

Applications in Medicinal Chemistry and Drug Development

The thieno[2,3-d]thiazole scaffold is a key building block in the development of compounds with a wide range of biological activities. Its derivatives have shown significant promise, particularly as anticancer agents.[9][14][19][20]


Anticancer Activity

Thiazole-containing compounds are known to exhibit potent cytotoxic activity against various cancer cell lines.[2][14] They can exert their effects through multiple mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[14][15]

- **Kinase Inhibition:** Derivatives of the thieno[3,2-d]thiazole (an isomer of the target compound) have demonstrated inhibitory activity against key cancer-related kinases such as EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and BRAFV600E.[14][15] These kinases are often deregulated in various cancers, making them prime targets for therapeutic intervention.[20] For instance, a thieno[3,2-d]thiazole derivative showed promising inhibition of BRAFV600E with an IC_{50} value of 0.088 μM .[14][15]
- **Cytotoxicity in Cancer Cell Lines:** Fused thiopyrano[2,3-d]thiazole derivatives have shown significant growth inhibition across the NCI-60 panel of human cancer cell lines, with GI_{50} values in the sub-micromolar range for the most active compounds.[9] Similarly, thieno[2,3-d]pyrimidine derivatives, which can be synthesized from thienothiazole precursors, have demonstrated potent cytotoxicity against breast (MCF-7), colon (HCT-116), and other cancer cell lines.[21][22]

The structural rigidity of the fused ring system and the specific placement of substituents play a crucial role in the binding of these molecules to their biological targets. The 2-methyl group of **2-Methylthieno[2,3-d]thiazole** can serve as a key anchoring point or be further functionalized to explore structure-activity relationships (SAR) and optimize potency and selectivity.

Diagram: Potential Role of Thienothiazole Derivatives in Cancer Signaling

[Click to download full resolution via product page](#)

Caption: Inhibition of receptor tyrosine kinases by thienothiazole derivatives.

Other Potential Applications

Beyond oncology, the broader class of thienothiazoles and related fused systems has been investigated for other therapeutic applications, including:

- **Antimicrobial and Antifungal Activity:** Various thiazole derivatives have demonstrated significant antibacterial and antifungal properties.[11][23]
- **Anti-inflammatory Activity:** Some thiopyrano[2,3-d]thiazoles have been studied as potential non-steroidal anti-inflammatory drugs (NSAIDs).[24]
- **Antiparasitic Activity:** There is emerging research into these scaffolds for activity against parasites like *Trypanosoma*.[24]

Safety and Handling

2-Methylthieno[2,3-d]thiazole should be handled in accordance with standard laboratory safety procedures. Based on available safety data for similar compounds, it is classified as a warning-level hazard.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust/vapors and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.[\[8\]](#)

Conclusion and Future Outlook

2-Methylthieno[2,3-d]thiazole is a strategically important heterocyclic compound that serves as a gateway to a rich field of medicinal chemistry. Its robust synthesis and the proven biological potential of its derivatives, especially in oncology, make it a highly valuable tool for drug discovery programs. Future research will likely focus on the development of more efficient and stereoselective synthetic routes, the expansion of compound libraries based on this scaffold, and the detailed elucidation of the mechanisms of action for its most potent derivatives. As our understanding of complex disease pathways grows, the unique properties of the thieno[2,3-d]thiazole core will continue to be exploited in the design of next-generation targeted therapies.

References

- Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. (n.d.). National Institutes of Health.
- Ismail, M. M. O., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. *RSC Advances*, 12(1), 561-577.

- **2-Methylthieno[2,3-d]thiazole** | 61612-02-0. (n.d.). ChemicalBook.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilicic Acid as Reusable Catalyst. (2017). *Molecules*, 22(10), 1671.
- Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). ResearchGate.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Ismail, M. M. O., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing.
- Ismail, M. M. O., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing.
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. *Journal of the Chemical Society, Perkin Transactions 1*, 639-643.
- Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][10][11][15]triazolo[1,5-a]pyrimidine Derivatives. (2024). *Molecules*, 29(5), 1084.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- CAS 61612-02-0 | **2-Methylthieno[2,3-d]thiazole**. (n.d.). Aceschem.
- Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. (2013). ARKIVOC, 2013(iii), 245-265.
- Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in. (n.d.). Arkat USA.
- **2-Methylthieno[2,3-d]thiazole** CAS#: 61612-02-0. (n.d.). ChemicalBook.
- **2-Methylthieno[2,3-d]thiazole** | 61612-02-0. (n.d.). Sigma-Aldrich.
- GHS 11 (Rev.11) SDS Word 下载CAS: 61612-02-0 Name: - XiXisys. (n.d.). XiXisys.
- 61612-02-0 | **2-Methylthieno[2,3-d]thiazole** | Other Aromatic Heterocycles. (n.d.). Ambeed.com.
- **2-Methylthieno[2,3-d]thiazole** - Safety Data Sheet. (n.d.). ChemicalBook.
- Synthesis of Novel Thiazole Derivatives Bearing β -Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2023). *Pharmaceuticals*, 16(7), 988.
- Thieno[2,3-d]thiazole | C5H3NS2 | CID 9877396. (n.d.). PubChem.

- Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. (2018). ResearchGate.
- Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal, 1(2).
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. (2019). ChemistrySelect, 4(28), 8345-8348.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6615.
- Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica, 5(2), 181-184.
- Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. (2018). Molecules, 23(11), 2933.
- Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methylthieno[2,3-d]thiazole | 61612-02-0 [chemicalbook.com]
- 5. aceschem.com [aceschem.com]
- 6. 2-Methylthieno[2,3-d]thiazole CAS#: 61612-02-0 [chemicalbook.com]
- 7. 61612-02-0 | 2-Methylthieno[2,3-d]thiazole | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilicic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. synarchive.com [synarchive.com]
- 14. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08055E [pubs.rsc.org]
- 16. arkat-usa.org [arkat-usa.org]
- 17. derpharmacemica.com [derpharmacemica.com]
- 18. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. alliedacademies.org [alliedacademies.org]
- 22. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of Novel Thiazole Derivatives Bearing β -Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Methylthieno[2,3-d]thiazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072171#2-methylthieno-2-3-d-thiazole-cas-61612-02-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com